molecular formula C23H26N4O6S B2666309 N-((5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide CAS No. 851783-87-4

N-((5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide

Cat. No. B2666309
CAS RN: 851783-87-4
M. Wt: 486.54
InChI Key: TVTSSZRULKRXPN-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a complex structure that includes a 1,3,4-oxadiazole ring and a dimethoxyphenethylamino group. Benzamide derivatives are a significant class of compounds that have been widely used in medical, industrial, biological and potential drug industries .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the 1,3,4-oxadiazole ring and the dimethoxyphenethylamino group would likely have a significant impact on the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized for potential use in various applications .

properties

IUPAC Name

N-[[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-30-17-7-5-16(6-8-17)22(29)25-13-21-26-27-23(33-21)34-14-20(28)24-11-10-15-4-9-18(31-2)19(12-15)32-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTSSZRULKRXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide

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